molecular formula C17H17ClN3+ B13361415 4-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium

4-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium

Cat. No.: B13361415
M. Wt: 298.8 g/mol
InChI Key: CPNXTCWWIXRLBC-UHFFFAOYSA-N
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Description

4-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium is a chemical compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both chlorobenzyl and methylbenzyl groups attached to a triazolium core, imparts distinct chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 2-chlorobenzyl chloride with 2-methylbenzylamine in the presence of a base, followed by cyclization with a suitable triazole precursor. The reaction conditions often include:

    Solvent: Common solvents used include acetonitrile or dimethylformamide (DMF).

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.

    Catalysts: Catalysts such as potassium carbonate or sodium hydride may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, with reagents such as sodium methoxide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in ethanol at 0°C to room temperature.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding benzyl alcohols or carboxylic acids.

    Reduction: Formation of reduced triazolium derivatives.

    Substitution: Formation of substituted triazolium salts with various functional groups.

Scientific Research Applications

4-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex triazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating signal transduction pathways.

    Disrupting cell membranes: Leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorobenzyl)-1-benzyl-1H-1,2,4-triazol-4-ium
  • 4-(2-methylbenzyl)-1-benzyl-1H-1,2,4-triazol-4-ium
  • 4-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium

Uniqueness

4-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium is unique due to the presence of both chlorobenzyl and methylbenzyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its versatility in various applications compared to similar compounds with only one type of substituent.

Properties

Molecular Formula

C17H17ClN3+

Molecular Weight

298.8 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl]-1-[(2-methylphenyl)methyl]-1,2,4-triazol-4-ium

InChI

InChI=1S/C17H17ClN3/c1-14-6-2-3-7-15(14)11-21-13-20(12-19-21)10-16-8-4-5-9-17(16)18/h2-9,12-13H,10-11H2,1H3/q+1

InChI Key

CPNXTCWWIXRLBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=[N+](C=N2)CC3=CC=CC=C3Cl

Origin of Product

United States

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